3-Phenylquinoxaline-5-carboxylic acid
Overview
Description
3-Phenylquinoxaline-5-carboxylic acid is a compound that belongs to the quinoxaline family, a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those similar to 3-Phenylquinoxaline-5-carboxylic acid, involves various strategies such as condensation reactions, nucleophilic substitutions, and cyclization processes. For example, novel synthesis approaches for quinoxaline derivatives have been reported, where compounds are obtained through procedures entailing intermediate formation and subsequent functional group modifications (Raveglia et al., 1997).
Scientific Research Applications
Polymer Science:
- Baek and Tan (2006) synthesized hyperbranched poly(phenylquinoxaline) using a self-polymerizable monomer related to phenylquinoxaline, which is useful in high-performance materials due to its thermal stability and mechanical properties (Baek & Tan, 2006).
- Kricheldorf and Thomsen (1992) developed thermotropic polyesters based on a related benzoxazole carboxylic acid, which forms nematic melts, useful in liquid crystal technologies (Kricheldorf & Thomsen, 1992).
Medicinal Chemistry:
- Muchowski et al. (1985) explored compounds structurally related to phenylquinoxaline for their anti-inflammatory and analgesic activities, showing potential in drug development (Muchowski et al., 1985).
- El Rayes et al. (2019) synthesized derivatives of phenylquinoxaline with potential anticancer activity, demonstrating significant inhibition of cancer cell lines (El Rayes et al., 2019).
Materials Science:
- Xiao et al. (2013) investigated organotin carboxylates based on amide carboxylic acids, including derivatives of phenylquinoxaline, for their potential in material science applications (Xiao et al., 2013).
- Baek et al. (2003) studied the polymerization of a phenylquinoxaline-containing monomer, which is relevant in the development of high-temperature thermosetting resin systems (Baek et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-phenylquinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGUXVBKAIKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571386 | |
Record name | 3-Phenylquinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxaline-5-carboxylic acid | |
CAS RN |
162135-93-5 | |
Record name | 3-Phenylquinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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